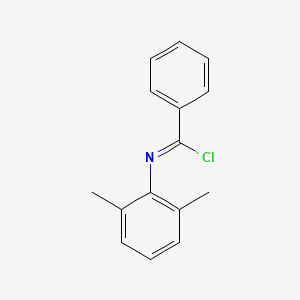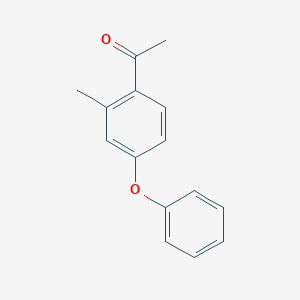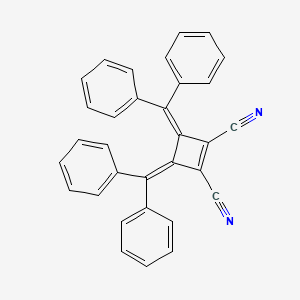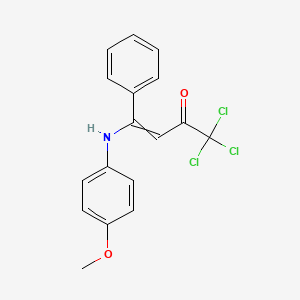![molecular formula C10H18 B14608725 1,2-Dimethylbicyclo[2.2.2]octane CAS No. 60565-26-6](/img/structure/B14608725.png)
1,2-Dimethylbicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylbicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is part of the bicyclo[2.2.2]octane family, known for its rigidity and stability. The bicyclic structure provides interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. Zeolitic catalysts are used to facilitate the reaction, ensuring high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
1,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
1,2-Dimethylbicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential interactions with biological molecules, providing insights into molecular recognition and binding.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
作用機序
The mechanism of action of 1,2-Dimethylbicyclo[2.2.2]octane involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This interaction can lead to changes in the molecular pathways, affecting biological processes. The compound’s stability and unique structure make it an effective tool for studying molecular interactions and mechanisms .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
Bicyclo[3.3.3]undecane: Features an even larger ring system compared to 1,2-Dimethylbicyclo[2.2.2]octane.
Uniqueness
This compound stands out due to its specific ring size and the presence of methyl groups, which influence its chemical reactivity and physical properties. The rigidity and stability of its structure make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
特性
CAS番号 |
60565-26-6 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1,2-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-8-7-9-3-5-10(8,2)6-4-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
DNMMOJFNWUQMHT-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCC1(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)



![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)



![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
